molecular formula C15H21BN2O3 B1415821 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2103352-53-8

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1415821
CAS No.: 2103352-53-8
M. Wt: 288.15 g/mol
InChI Key: USYWKNJUAJVNJL-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is substituted with a methoxy group, a methyl group, and a dioxaborolane moiety. The boronic ester functionality makes this compound highly valuable in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through standard alkylation and methylation reactions.

    Borylation: The final step involves the introduction of the dioxaborolane moiety. This is typically done using a borylation reaction, where a suitable boronic acid or boronate ester is reacted with the pyrrolo[2,3-c]pyridine core under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions:

    Cross-Coupling Reactions: This compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

    Substitution Reactions: The methoxy and methyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is primarily related to its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and methyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.

    1-Methylpyrazole-4-boronic Acid Pinacol Ester: A boronic ester with a pyrazole core.

Uniqueness

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is unique due to its combination of a pyrrolo[2,3-c]pyridine core with a boronic ester functionality. This combination provides a unique set of reactivity and selectivity properties, making it highly valuable in the synthesis of complex molecules.

Properties

IUPAC Name

7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-17-13(19-6)12-10(11)7-8-18(12)5/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWKNJUAJVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=CN3C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117900
Record name 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103352-53-8
Record name 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103352-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

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